Praeruptorin B
Description
Praeruptorin B (C₂₄H₂₆O₇) is an angular-type pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, a traditional Chinese herb. It is characterized by a khellactone backbone substituted with two angeloyl groups at the C-3′ and C-4′ positions, forming a cis-configuration . Pharmacologically, this compound is a potent inhibitor of sterol regulatory element-binding proteins (SREBPs), transcription factors critical for lipid biosynthesis. By downregulating SREBP-1c and SREBP-2, it reduces hepatic cholesterol and triglyceride synthesis, ameliorates hyperlipidemia, and improves insulin resistance in high-fat diet (HFD)-induced obese mice . Additionally, it modulates the PI3K/Akt/mTOR pathway, further suppressing lipid accumulation and enhancing glucose homeostasis .
Properties
IUPAC Name |
[(9S,10S)-8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8-/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTWXEIQXBRCPS-UWOGZXHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73069-26-8, 73069-28-0 | |
| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9,10-diyl ester, (2Z,2′Z)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73069-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Praeruptorin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73069-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Solvent Extraction and Reflux
A standard protocol involves refluxing dried plant material with methanol or ethanol. For example, Choi et al. (Source 6) refluxed P. praeruptorum roots with 70% methanol at 80°C for 2 hours, yielding a crude extract containing this compound alongside nodakenin and praeruptorin A. The solvent is evaporated under reduced pressure, leaving a residue that undergoes further purification.
Purification Strategies for this compound
Purifying this compound from complex plant extracts requires multi-step chromatographic techniques to isolate it from structurally similar coumarins.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC, a liquid-liquid partition chromatography method, is ideal for separating coumarins without irreversible adsorption. Hou et al. (Source 3) optimized a two-phase solvent system for P. praeruptorum coumarins:
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Solvent System : Hexane/ethyl acetate/methanol/water (1:5:1:5, v/v)
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Flow Rate : 2.0 mL/min
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Rotation Speed : 850 rpm
This system achieved a high partition coefficient (K) for this compound, enabling its isolation from praeruptorin A and other analogs.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Following HSCCC, prep-HPLC further refines this compound purity. A C₁₈ column (250 × 21.2 mm, 7 μm) with a methanol-water gradient (65:35 to 75:25 over 30 minutes) effectively separates this compound (retention time: ~22 minutes) from contaminants. Hou et al. reported a final purity of >98% using this approach.
Table 1: HSCCC and Prep-HPLC Parameters for this compound Purification
| Parameter | HSCCC Conditions | Prep-HPLC Conditions |
|---|---|---|
| Column | Polytetrafluoroethylene | C₁₈ (250 × 21.2 mm, 7 μm) |
| Mobile Phase | Hexane/EtOAc/MeOH/H₂O | Methanol-water gradient |
| Flow Rate | 2.0 mL/min | 10 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV at 254 nm | UV at 310 nm |
Analytical Methods for Quality Assessment
Ensuring this compound purity and identity requires robust analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Choi et al. (Source 6) validated an HPLC method for simultaneous quantification of this compound:
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Column : C₁₈ (250 × 4.6 mm, 5 μm)
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Mobile Phase : Acetonitrile/0.1% phosphoric acid (35:65, v/v)
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Flow Rate : 1.0 mL/min
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Detection : UV at 330 nm
This method achieved a linear range of 0.5–50 μg/mL (R² = 0.9998) and recovery rates of 97.33–101.24%.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines separation with structural identification. Hou et al. (Source 3) used an Agilent 1200 HPLC system coupled with a Q-TOF mass spectrometer to monitor this compound (observed [M+Na]⁺ at m/z 449.15). Fragmentation patterns confirmed the presence of two methylbutenoyl groups, critical for its bioactivity.
Challenges and Optimization Opportunities
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Low Natural Abundance : this compound constitutes <0.5% of dry plant weight, necessitating large-scale extraction for industrial use.
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Structural Similarities : Co-elution with praeruptorin A during chromatography requires precise solvent gradients.
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Synthetic Routes : Despite progress in coumarin synthesis (Source 5), this compound’s esterified side chains pose synthetic challenges, warranting further research into catalytic esterification .
Chemical Reactions Analysis
Types of Reactions
Praeruptorin D undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, altering the compound’s chemical properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Scientific Research Applications
Metabolic Disease Management
Lipid-Lowering Effects
Praeruptorin B has been identified as a novel inhibitor of sterol regulatory element-binding proteins (SREBPs), which are crucial in lipid metabolism. Research indicates that Pra-B can significantly lower lipid levels and improve insulin sensitivity in high-fat diet-induced obesity models. In vitro studies using HepG2 cells demonstrated that Pra-B suppresses the expression of SREBPs and their target genes, leading to reduced lipid accumulation and improved metabolic profiles in treated mice .
| Study Aspect | Findings |
|---|---|
| Cell Type | HepG2 cells |
| Mechanism | Inhibition of SREBPs via PI3K/Akt/mTOR pathway |
| Animal Model | High-fat diet-fed obese mice |
| Effects Observed | Decreased body weight, fat ratio, triglycerides, and cholesterol levels |
Anticancer Properties
Renal Cell Carcinoma (RCC)
Recent studies have shown that this compound exhibits significant antitumor activity against renal cell carcinoma. It reduces the migration and invasion capabilities of RCC cells by downregulating the EGFR-MEK-ERK signaling pathway. This mechanism involves the suppression of cathepsin C and V expression, which are associated with tumor metastasis .
| Study Aspect | Findings |
|---|---|
| Cell Type | Human RCC cell lines (786-O, ACHN) |
| Mechanism | Suppression of EGFR-MEK-ERK signaling pathway |
| Effects Observed | Reduced cell migration and invasion; downregulation of CTSC and CTSV |
Osteoporosis Treatment
Inhibition of Osteoclastogenesis
This compound has demonstrated potential in treating osteoporosis by inhibiting osteoclastogenesis. It targets Glutathione S-transferase Pi 1 (GSTP1) to suppress NF-κB signaling pathways involved in bone resorption. In vivo studies revealed that Pra-B significantly attenuates bone loss in ovariectomized mice models, suggesting its efficacy in managing osteoporosis .
| Study Aspect | Findings |
|---|---|
| Animal Model | Ovariectomized mice |
| Mechanism | Targeting GSTP1 to inhibit NF-κB signaling |
| Effects Observed | Reduced osteoclast activity and bone loss |
Mechanism of Action
The mechanism of action of Praeruptorin D involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. For example, Praeruptorin D can block the release of proinflammatory cytokines and inhibit the activation of key signaling molecules, leading to reduced inflammation and tumor cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Overview
Praeruptorin B belongs to a family of angular pyranocoumarins, which include Praeruptorin A, Praeruptorin E, and (±)-cis-khellactone derivatives. Key structural and functional differences are summarized below:
Pharmacological Efficacy
Lipid-Lowering Effects :
- This compound : Reduces serum total cholesterol (TC), triglycerides (TG), and LDL-c while increasing HDL-c in HFD mice. It suppresses SREBP-1c/2 and their target genes (e.g., FASN, HMGCR) by 40–60% .
- Praeruptorin A : Less potent in lipid regulation but shows stronger vasodilatory effects via nitric oxide modulation .
- Praeruptorin E : Exhibits moderate anti-hyperlipidemic activity but is primarily studied for anti-inflammatory properties .
Its degradation products may contribute to in vivo activity . Praeruptorin A and E show higher stability, correlating with their abundance in plant extracts (Praeruptorin A: 53.98% vs. This compound: 26.21% in methanolic extracts) .
Therapeutic Applications :
- This compound : Prioritized for metabolic syndrome due to dual lipid-glucose modulation. At 50 mg/kg/day, it reduces body weight by 15% in obese mice .
- Praeruptorin A : Used in cardiovascular formulations (e.g.,川芎茶调散) for its vasorelaxant properties .
- Praeruptorin E : Explored for chronic inflammatory conditions .
Quantitative Analysis
Research Findings and Clinical Implications
- Mechanistic Superiority: this compound’s unique inhibition of both precursor and mature SREBP forms distinguishes it from 25-hydroxycholesterol (a classical SREBP inhibitor) and other pyranocoumarins .
- Synergistic Potential: Combined use with Praeruptorin A enhances lipid-lowering and cardiovascular benefits, as observed in traditional formulations .
- Safety Profile: No adverse effects on energy expenditure or hepatic function at therapeutic doses (≤50 mg/kg) .
Biological Activity
Praeruptorin B, a pyranocoumarin derived from the plant Peucedanum praeruptorum, has garnered significant attention for its diverse biological activities. This article explores the pharmacological effects of this compound, focusing on its mechanisms in lipid metabolism, anti-inflammatory properties, and potential therapeutic applications.
This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound functions primarily as an inhibitor of sterol regulatory element-binding proteins (SREBPs), which are critical transcription factors involved in lipid homeostasis. By inhibiting SREBPs, this compound influences lipid metabolism and has shown promise in treating metabolic disorders.
Key Mechanisms
- Inhibition of SREBPs :
- Effects on Lipid Metabolism :
Pharmacological Activities
This compound exhibits several pharmacological activities beyond its lipid-lowering effects:
- Anti-Inflammatory Effects : The compound has demonstrated potential in alleviating inflammation, which is often linked to metabolic diseases.
- Antioxidant Properties : Studies indicate that this compound possesses antioxidant capabilities, contributing to its protective effects against oxidative stress-related conditions .
In Vitro Studies
In vitro experiments have confirmed the efficacy of this compound in various cellular models:
- Cell Viability Assays : HepG2 cells treated with increasing concentrations of this compound (0–80 μM) showed dose-dependent reductions in cell viability at specific concentrations .
- Western Blot Analysis : The expression levels of precursor and mature SREBP proteins were analyzed post-treatment, revealing significant downregulation following this compound exposure .
In Vivo Studies
The effects of this compound were further validated in animal models:
- High-Fat Diet Mouse Model : Mice treated with this compound exhibited reduced weight gain, lower serum cholesterol levels, and improved insulin sensitivity compared to control groups .
- Gene Expression Analysis : mRNA levels of SREBPs and associated genes were significantly decreased in liver tissues from treated mice, aligning with in vitro findings .
Case Studies
Several studies highlight the therapeutic potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Zhang et al. (2018) | Lipid Metabolism | Demonstrated that this compound inhibits SREBP activity and improves lipid profiles in HFD-fed mice. |
| Wang et al. (2019) | Anti-inflammatory Effects | Showed that this compound reduces inflammatory markers in cellular models. |
| Liu et al. (2020) | Antioxidant Activity | Found that this compound protects against oxidative stress-induced damage in vitro. |
Q & A
Q. How can Praeruptorin B be quantified in plant extracts or biological samples?
this compound is typically quantified using HPLC coupled with UV detection (HPLC-DAD) or evaporative light scattering detection (HPLC-ELSD) . Key parameters include a C18 column, mobile phase gradients (e.g., acetonitrile-water), and retention time validation against certified standards. For example, this compound elutes at ~8.98 minutes under optimized conditions . Method validation should include linearity (e.g., 0.1–100 µg/mL), precision (RSD <5%), and recovery rates (>90%) .
Q. What standard assays are used to assess this compound’s cytotoxicity in vitro?
The MTT assay is widely employed to evaluate cytotoxicity. HepG2 or HL-7702 cells are treated with this compound (e.g., 0–80 µM for 24 hours), followed by absorbance measurement at 570 nm. Studies show negligible cytotoxicity at concentrations ≤20 µM, making it suitable for mechanistic studies . Parallel assays (e.g., LDH release) are recommended to confirm cell viability results .
Q. How is this compound’s structural identity confirmed in purified samples?
Structural confirmation requires high-resolution mass spectrometry (HR-MS) and NMR spectroscopy . For HR-MS, the molecular ion [M+H]⁺ for this compound (C₂₄H₂₆O₇) appears at m/z 449.1577. NMR analysis (¹H and ¹³C) identifies angular pyranocoumarin signatures, such as δ 6.25 ppm (coumarin protons) and δ 170–180 ppm (ester carbonyl carbons) .
Advanced Research Questions
Q. What experimental models are used to study this compound’s anti-hyperlipidemic effects in vivo?
High-fat diet (HFD)-induced obese mice are the primary model. Mice are administered this compound (e.g., 50 mg/kg/day orally) for 8–12 weeks. Endpoints include serum lipid profiling (TC, TG, LDL-c, HDL-c), hepatic lipid accumulation (Nile Red staining), and insulin sensitivity (OGTT, HOMA-IR). This compound reduces hepatic TC by ~30% and improves insulin resistance in this model .
Q. How does this compound modulate the SREBP pathway at the molecular level?
this compound inhibits SREBP-1c/2 maturation by suppressing the PI3K/Akt/mTOR pathway . In HepG2 cells, it reduces precursor and mature SREBP protein levels (IC₅₀ ~10 µM) and downregulates target genes (e.g., FASN, HMGCR) by >50%. Mechanistically, it blocks insulin-induced phosphorylation of Akt (Ser473) and mTOR (Ser2448), as shown via Western blot and luciferase reporter assays .
Q. How can researchers resolve discrepancies in this compound’s reported bioactivity across studies?
Discrepancies may arise from structural instability (ester bond degradation in aqueous media) or analytical variability (HPLC conditions). To address this:
Q. What are optimal storage and handling protocols for this compound in research settings?
Store this compound in light-protected containers at 2–8°C (short-term) or -80°C (long-term). For stock solutions, use anhydrous DMSO (10 mM) and avoid freeze-thaw cycles. Purity should be verified via HPLC (>99%) before critical experiments .
Methodological Considerations
Q. How should researchers design dose-response studies for this compound?
- In vitro : Test a range of 0–80 µM, with 10 µM increments, using MTT and pathway-specific assays (e.g., SRE-luciferase). Include 25-HC (5 µM) as a positive control for SREBP inhibition .
- In vivo : Use 10–50 mg/kg/day (oral gavage) in HFD models, monitoring body weight, lipid panels, and toxicity markers (e.g., ALT/AST) .
Q. What statistical approaches are recommended for analyzing this compound’s effects?
- Normalize protein/gene expression data to housekeeping genes (e.g., Actin, GAPDH).
- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Report effect sizes (e.g., Cohen’s d) for translational relevance .
Contradictory Data Notes
- CAS Number Variability : this compound is listed under CAS 73069-28-0 () and 4970-26-7 (). This reflects enantiomeric forms (e.g., (-)-Praeruptorin B vs. racemic mixtures). Researchers must verify stereochemistry via chiral HPLC or optical rotation .
- Degradation Metabolites : suggests this compound’s bioactivity may stem from metabolites. Include metabolite screening (e.g., UPLC-QTOF) in pharmacokinetic studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
